2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

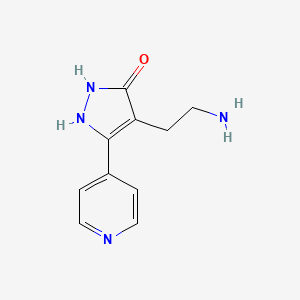

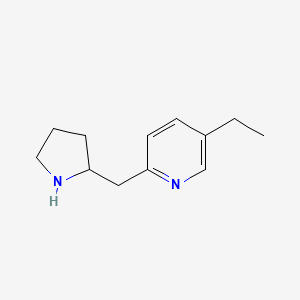

“2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide” is a chemical compound with the molecular formula C11H15N3O2S2 . It is a derivative of benzothiazole, which is a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .

Molecular Structure Analysis

The molecular structure of “2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide” consists of a benzothiazole ring substituted at the 2-position with an amino group and at the 6-position with a sulfonamide group . The sulfonamide group is further substituted with two ethyl groups .Chemical Reactions Analysis

While specific chemical reactions involving “2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide” are not available, benzothiazoles are known to participate in various chemical reactions. For instance, they can undergo reactions with aldehydes to form 2-substituted benzothiazoles .Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agents

Benzothiazole derivatives, including 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide, have shown a wide range of biological activities. They are considered promising candidates for the development of new therapeutic agents due to their improved physicochemical and biological properties . These compounds have been explored for their potential use in treating conditions such as rheumatoid arthritis and as preservatives and herbicides .

Green Chemistry: Synthesis of Benzothiazole Compounds

The synthesis of benzothiazole compounds, including 2-amino-benzothiazole derivatives, is of significant interest due to their potent biological activities and pharmaceutical value. Advances in green chemistry have led to the development of environmentally friendly synthetic processes for these compounds, which are crucial in biochemistry and medicinal chemistry .

Biological Fields: Enzyme Inhibition and Neuroprotection

2-Amino-benzothiazole derivatives have been recognized for their extensive range of biological activities, including enzyme inhibition and neuroprotective properties. They have been used as inhibitors of several enzymes and have shown potential in the treatment of neurological disorders .

Analytical Chemistry: Ionophore for Membrane Electrodes

2-Aminobenzothiazole has been utilized as a neutral carrier (ionophore) for constructing poly(vinyl chloride)-based membrane electrodes. These electrodes are used for the determination of certain ions, such as Ce^3+ ions, showcasing the compound’s application in analytical chemistry .

Environmental Chemistry: Sorbent for Heavy Metal Separation

The chemical bonding of 2-aminobenzothiazole to multiwalled carbon nanotubes has produced a sorbent used for the separation of heavy metals, like Pb(II), from aqueous samples. This application highlights the role of the compound in environmental chemistry and pollution control .

Pharmaceutical Testing: Reference Standards

2-Amino-benzothiazole-6-sulfonic acid diethylamide is available for purchase as a high-quality reference standard. These standards are essential for pharmaceutical testing to ensure accurate results in drug development and quality control processes .

Organic Chemistry: Reactant for Fused Heterocycles

The NH_2 and endocyclic N functions of 2-aminobenzothiazole make it a suitable reactant for reactions with common bis electrophilic reagents. This allows for the formation of diverse fused heterocyclic scaffolds, which are valuable in synthetic organic chemistry .

Material Science: Fluorescence Materials and Electroluminescent Devices

Benzothiazole derivatives are widely used in material science due to their properties as vulcanization accelerators, antioxidants, and plant growth regulators. Specifically, they are employed in the creation of fluorescence materials and electroluminescent devices due to their high pharmaceutical and biological activity .

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties , suggesting that they may target enzymes or proteins involved in inflammation.

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .

Biochemical Pathways

Given its potential anti-inflammatory properties , it may impact pathways related to inflammation and immune response.

Result of Action

Similar compounds have shown anti-inflammatory effects , suggesting that this compound may also have similar effects.

properties

IUPAC Name |

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-3-14(4-2)18(15,16)8-5-6-9-10(7-8)17-11(12)13-9/h5-7H,3-4H2,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPGPUBYXHHUNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406080 |

Source

|

| Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17901-14-3 |

Source

|

| Record name | 2-Amino-N,N-diethyl-6-benzothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17901-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)